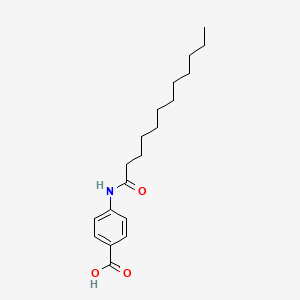

4-(Dodecanoylamino)benzoic acid

Description

4-(Dodecanoylamino)benzoic acid is a benzoic acid derivative functionalized with a dodecanoylamino group (–NH–CO–C11H23) at the para position. This structural modification introduces significant hydrophobicity due to the long alkyl chain, distinguishing it from shorter-chain or polar-substituted benzoic acid analogs.

Properties

CAS No. |

58725-40-9 |

|---|---|

Molecular Formula |

C19H29NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

4-(dodecanoylamino)benzoic acid |

InChI |

InChI=1S/C19H29NO3/c1-2-3-4-5-6-7-8-9-10-11-18(21)20-17-14-12-16(13-15-17)19(22)23/h12-15H,2-11H2,1H3,(H,20,21)(H,22,23) |

InChI Key |

YMAAMSKAPGRCCN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Notes:

- *Calculated values for 4-(Dodecanoylamino)benzoic acid based on dodecanoyl (C12H23O) and benzoic acid (C7H6O2).

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., –N(CH3)2 ) increase aromatic ring electron density, while the dodecanoylamino amide group introduces moderate electron withdrawal via resonance.

Spectral and Analytical Comparisons

Table 2: Spectral Data of Selected Compounds

Key Observations:

- UV Spectroscopy: SB1 exhibits absorption at 267 nm (π→π* transition) and 341 nm (n→π* of imine group) . The dodecanoylamino analog may show similar transitions but with shifts due to the alkyl chain’s inductive effects.

- IR Spectroscopy: The amide group in 4-(Dodecanoylamino)benzoic acid would display N–H (~3300 cm<sup>-1</sup>) and amide C=O (~1650 cm<sup>-1</sup>), distinct from ester or tertiary amine functionalities in other derivatives.

Key Observations:

- Acylation Reactions: Similar to and -(Dodecanoylamino)benzoic acid can be synthesized by reacting 4-aminobenzoic acid with dodecanoyl chloride under basic conditions.

- Steric Challenges: The long dodecanoyl chain may hinder reaction efficiency compared to smaller acyl groups, necessitating optimized conditions (e.g., prolonged reflux, polar aprotic solvents).

Key Observations:

- Antibacterial Derivatives: Chloro and carboxy-substituted analogs (e.g., Christolan A) exhibit antibiotic properties , suggesting that 4-(Dodecanoylamino)benzoic acid’s bioactivity could be explored in similar contexts.

- Analytical Utility : Isotopically labeled analogs (e.g., methoxy-d3 ) highlight the role of benzoic acid derivatives in advanced analytical methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.